molecular formula C13H11BrN2O B7905222 2-amino-5-bromo-N-phenylbenzamide

2-amino-5-bromo-N-phenylbenzamide

Cat. No.: B7905222
M. Wt: 291.14 g/mol
InChI Key: QFELSXHMYYOYPG-UHFFFAOYSA-N
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Description

Evolution of Benzamide (B126) Scaffold Research in Contemporary Organic Synthesis

The synthesis of benzamides has evolved significantly from classical methods, such as the reaction of benzoic acids with amines using coupling agents or the hydrolysis of nitriles. nih.govslideshare.netyoutube.com Contemporary organic synthesis has seen the advent of more efficient and atom-economical strategies. Direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a Brønsted superacid represents a modern approach to forge the benzamide bond. nih.gov

Furthermore, the benzamide scaffold serves as a versatile precursor for the synthesis of more complex heterocyclic systems. A notable example is the construction of quinazolinones, a class of compounds with significant biological activities. nih.gov Modern synthetic routes to quinazolinones often employ 2-aminobenzamides as key starting materials, utilizing innovative catalytic systems, including metal-free organocatalysis and microwave-assisted reactions, to achieve high yields and selectivity. nih.govactascientific.comrsc.org The transformation of 2-aminobenzamides into quinazolinones highlights the role of the benzamide core as a foundational building block in the assembly of diverse molecular architectures. nih.govresearchgate.net

Significance of Substituted N-Phenylbenzamide Architectures in Targeted Chemical Research

The N-phenylbenzamide architecture, characterized by a benzoyl group attached to an aniline (B41778) moiety, holds particular significance in targeted chemical research, especially in the realm of medicinal chemistry. This structural motif has been identified as a key pharmacophore in a multitude of biologically active compounds.

Research has demonstrated that N-phenylbenzamide derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antiprotozoal, and antiprion properties. researchgate.netnih.govnih.govacs.orgnih.govnih.gov For instance, certain N-phenylbenzamides have shown potent inhibitory activity against the mitochondrial permeability transition pore (PTP), a critical regulator of cell death, making them promising candidates for the development of novel therapeutics for a range of human pathologies. nih.gov

The versatility of the N-phenylbenzamide scaffold lies in the ability to readily modify the substitution patterns on both the benzoyl and the phenyl rings. This allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. Structure-activity relationship (SAR) studies on various series of N-phenylbenzamides have revealed that the nature and position of substituents can dramatically influence their biological efficacy. nih.govmdpi.comresearchgate.net For example, the introduction of electron-withdrawing groups has been shown to enhance the antischistosomal potency of certain N-phenylbenzamide analogues. nih.gov

Current Research Trajectories Pertaining to 2-Amino-5-bromo-N-phenylbenzamide and Related Analogues

Current research efforts are increasingly focused on the synthesis and evaluation of specifically substituted N-phenylbenzamides to explore new therapeutic avenues. The compound This compound and its analogues are part of this ongoing investigation.

The synthesis of 2-amino-N-phenylbenzamides can be achieved through the coupling of a substituted 2-aminobenzoic acid with an appropriate aniline. A study by Kubicova et al. detailed the synthesis of a series of substituted 2-amino-N-phenylbenzamides and their subsequent conversion to 3-phenyl-1,2,3-benzotriazin-4(3H)-ones. researchgate.net This work highlighted the antimycobacterial and antifungal potential of these compounds. The study revealed that the introduction of a chloro substituent at the 5-position of the 2-aminobenzoyl moiety generally enhanced antimycobacterial activity. researchgate.net This finding suggests that a bromo substituent at the same position, as in This compound , could also confer significant biological activity.

The table below summarizes some of the key physicochemical properties of This compound .

PropertyValue
CAS Number 82827-16-5
Molecular Formula C13H11BrN2O
Molecular Weight 291.14 g/mol
Appearance Data not available
Storage Store at 2-8°C for the long term (months) amadischem.com
Data sourced from Amadis Chemical amadischem.com

Further research into analogues of This compound involves modifications at various positions to establish comprehensive structure-activity relationships. For instance, the amino group at the 2-position is a key functional handle for further chemical transformations, such as the formation of heterocyclic rings. researchgate.net The bromine atom at the 5-position not only influences the electronic character of the aromatic ring but also provides a site for potential cross-coupling reactions to introduce further diversity.

The table below presents data on the antimycobacterial activity of some 5-chloro-N-phenylbenzamide analogues, which provides insight into the potential activity of the 5-bromo counterpart.

CompoundR-group on N-phenyl ringM. tuberculosis MIC (µg/mL)
1l H> 100
1m 4-Cl25
1n 4-Br50
1o 4-F50
1p 4-CH350
1q 4-iso-C3H725
1r 4-sec-C4H912.5
1s 4-OCH350
1t 3,4-Cl225
Adapted from Kubicova et al. researchgate.net

These findings underscore the importance of the substitution pattern on the N-phenyl ring for biological activity. The investigation of This compound and its derivatives is a promising avenue in the broader field of advanced benzamide chemical research, with potential applications in the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFELSXHMYYOYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2 Amino 5 Bromo N Phenylbenzamide

Retrosynthetic Analysis of the 2-Amino-5-bromo-N-phenylbenzamide Molecular Framework

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inbhavanscollegedakor.org For this compound, the most logical disconnection is at the amide bond (C-N bond). This is a common and reliable disconnection because the formation of an amide bond is a well-established and efficient reaction. lkouniv.ac.in

This primary disconnection leads to two key synthons: an acyl cation synthon derived from the substituted benzoic acid portion and an aniline (B41778) synthon. The corresponding synthetic equivalents for these synthons are 2-amino-5-bromobenzoic acid (or its activated derivative) and aniline.

A further disconnection can be considered for the 2-amino-5-bromobenzoic acid intermediate. The bromine atom can be introduced via an electrophilic aromatic substitution reaction. This leads back to a simpler precursor, 2-aminobenzoic acid (anthranilic acid). The amino and carboxylic acid groups on this precursor direct incoming electrophiles, which is a key consideration for regioselectivity.

Direct Synthetic Approaches to the this compound Core

Several direct synthetic routes can be employed to construct the this compound molecule. These methods primarily revolve around forming the central amide linkage and introducing the bromine substituent at the desired position.

Amide Bond Formation Strategies Involving Substituted Aniline and Benzoic Acid Derivatives

The most direct synthesis involves the coupling of 2-amino-5-bromobenzoic acid with aniline. To facilitate this reaction, the carboxylic acid is typically activated. Common methods for activation include conversion to an acyl chloride, often by using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with aniline. Alternatively, peptide coupling reagents can be employed to promote the amide bond formation directly from the carboxylic acid and aniline, which often provides milder reaction conditions and higher yields.

Another approach involves starting with 2,5-dibromobenzoic acid and reacting it with aniline, which would be followed by a selective amination reaction. nih.govnih.gov

A study reported the synthesis of 2-amino-5-chloro-N-phenylbenzamides, which are structurally similar to the target compound. researchgate.net This suggests that similar methods could be applicable for the bromo-analogue. The general synthetic route involves the reaction of a substituted 2-aminobenzoic acid with a substituted aniline. researchgate.net

Regioselective Bromination Techniques for 2-Aminobenzamide (B116534) Precursors

An alternative strategy is to first synthesize N-phenyl-2-aminobenzamide and then introduce the bromine atom. The challenge in this approach lies in achieving regioselectivity, as the benzene (B151609) ring derived from anthranilic acid has two activating groups (the amino group and the amide group) that can direct the electrophilic substitution. The amino group is a strong activating ortho-, para-director, while the amide group is a moderately activating ortho-, para-director.

The bromination of N,N′-(1,2-phenylene)bisamides has been shown to be highly regioselective, with bromination occurring para to the more electron-deficient group. rsc.org This suggests that the electronic properties of the substituents can be tuned to control the position of bromination. Various brominating agents can be used, such as N-bromosuccinimide (NBS) in the presence of a catalyst or bromine in a suitable solvent like acetic acid. mdpi.comresearchgate.net Studies on the regioselective bromination of aromatic amines have shown that treatment with n-butyllithium followed by trimethyltin (B158744) chloride and then bromine can lead to para-bromoaniline in good yield. nih.gov

The synthesis of 2-amino-5-bromobenzoic acid itself is typically achieved by the bromination of 2-aminobenzoic acid. chemicalbook.comchemicalbook.com A solution of bromine in glacial acetic acid is added to sodium 2-aminobenzoate (B8764639) at a controlled temperature. chemicalbook.comchemicalbook.com

Synthesis Pathways Utilizing Isatoic Anhydride (B1165640) and its Derivatives

Isatoic anhydride and its substituted derivatives are versatile starting materials for the synthesis of 2-aminobenzamides. The reaction of isatoic anhydride with an amine leads to the formation of a 2-aminobenzamide derivative. nih.gov To synthesize this compound, one could start with 6-bromoisatoic anhydride.

The synthesis of 2-amino-5-bromobenzamide (B60110) from 6-bromo-1H-benzo[d] researchgate.netnih.govoxazine-2,4-dione (a derivative of isatoic anhydride) has been reported. The reaction involves suspending the starting material in aqueous ammonium (B1175870) hydroxide (B78521). A similar reaction with aniline instead of ammonia (B1221849) would be expected to yield the desired N-phenyl derivative.

A general procedure for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride involves refluxing a solution of isatoic anhydride and the desired amine in DMF. nih.gov Microwave-assisted synthesis has also been reported as a more rapid alternative. nih.gov

Metal-Catalyzed Coupling Reactions in Benzamide (B126) Synthesis

Modern synthetic organic chemistry offers a range of metal-catalyzed cross-coupling reactions for the formation of C-N bonds, which are applicable to benzamide synthesis. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to form the N-phenyl bond. nih.govacs.org This could involve the coupling of 2-amino-5-bromobenzamide with a phenylating agent or the coupling of 2-aminobenzamide with a bromophenyl derivative.

Ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols has been demonstrated for the synthesis of isoindolinones. rsc.org While not a direct synthesis of the target molecule, it showcases the utility of metal catalysts in activating and forming new bonds in benzamide systems. Iron-catalyzed cross-coupling reactions have also been explored for the synthesis of substituted amides. researchgate.net

Rhodium(III)-catalyzed C-H activation has been used for the coupling of benzamides with diazo compounds to form γ-lactams, demonstrating another facet of metal-catalyzed reactions involving benzamides. nih.gov

Convergent and Stepwise Synthetic Protocols for this compound

The synthesis of this compound can be approached through either a convergent or a stepwise (linear) strategy.

Stepwise Synthesis: A linear or stepwise synthesis would involve the sequential modification of a single starting material. For example:

Start with 2-aminobenzoic acid.

Perform a regioselective bromination to obtain 2-amino-5-bromobenzoic acid. chemicalbook.comchemicalbook.com

Activate the carboxylic acid (e.g., convert to acyl chloride).

React with aniline to form the final product.

Convergent Synthesis: A convergent approach involves synthesizing key fragments of the molecule separately and then combining them in a final step. For this target molecule, a convergent synthesis would look very similar to the most direct stepwise approach:

Separately, one has 2-amino-5-bromobenzoic acid (which may need to be synthesized) and aniline.

These two fragments are then coupled together.

Interactive Data Table: Comparison of Synthetic Strategies

Strategy Key Reaction Starting Materials Potential Reagents Key Considerations
Amide Bond Formation Amidation2-amino-5-bromobenzoic acid, AnilineSOCl₂, Oxalyl chloride, Peptide coupling reagentsEfficiency of carboxylic acid activation, mildness of coupling conditions.
Regioselective Bromination Electrophilic Aromatic SubstitutionN-phenyl-2-aminobenzamideNBS, Br₂/Acetic AcidControl of regioselectivity to obtain the 5-bromo isomer.
Isatoic Anhydride Route Ring-opening amination6-Bromoisatoic anhydride, AnilineHeat, DMF, MicrowaveAvailability of the substituted isatoic anhydride.
Metal-Catalyzed Coupling Buchwald-Hartwig Amination2-amino-5-bromobenzamide, Phenyl source (e.g., Phenylboronic acid)Palladium catalyst, Ligand, BaseCatalyst cost and sensitivity, optimization of reaction conditions.

Derivatization from 2-Bromo-N-phenylbenzamide Intermediates

One potential, albeit challenging, synthetic approach to this compound begins with a pre-formed 2-bromo-N-phenylbenzamide scaffold. This strategy involves two key transformations: bromination of the aromatic ring and subsequent amination.

The synthesis would logically start from N-phenylbenzamide, which would first undergo bromination. The primary challenge lies in the regioselectivity of this electrophilic aromatic substitution. The amide group is an ortho-, para-directing activator, which would favor substitution at the 4-position of the benzoyl ring. To achieve the desired 5-bromo substitution relative to the eventual amino group, the synthesis would more practically start with an appropriately substituted precursor.

However, if one were to start with a 2-bromo-N-phenylbenzamide intermediate, a subsequent amination step would be required to introduce the 2-amino group. This transformation is typically difficult to achieve via traditional nucleophilic aromatic substitution due to the deactivating nature of the bromine atom. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could offer a viable pathway. This method uses a palladium catalyst with a suitable ligand to facilitate the coupling of an aryl halide with an amine source, such as ammonia or a protected amine equivalent.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Buchwald-Hartwig Amination

Generated code

This route is less common in literature compared to building the molecule from more functionalized starting materials, as directing the initial bromination and achieving efficient amination at the 2-position can be synthetically demanding.

Transformations of 2-Amino-5-bromobenzamide Precursors

A more widely adopted and efficient strategy involves the use of precursors that already contain the 2-amino and 5-bromo functionalities. The key step in this approach is the formation of the amide bond with aniline.

One common method is the condensation reaction between 2-amino-5-bromobenzoic acid and aniline. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling the nucleophilic attack by the amino group of aniline. Common coupling agents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). The reaction is usually performed in an inert solvent such as tetrahydrofuran (B95107) (THF).

Scheme 2: Amide Formation from 2-Amino-5-bromobenzoic Acid

Generated code

An alternative precursor is 2-amino-5-bromobenzamide itself. nih.gov This intermediate can be synthesized from 6-bromo-1H-benzo[d] oxazine-2,4-dione by reacting it with aqueous ammonium hydroxide. The resulting 2-amino-5-bromobenzamide can then, in principle, be N-arylated to introduce the phenyl group, though this is a less direct approach than the condensation of the corresponding benzoic acid with aniline. A study on related compounds synthesized a series of 2-amino-N-phenylbenzamides, highlighting the general applicability of this condensation approach for creating a library of derivatives. researchgate.net

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of substituted benzamides is crucial for improving efficiency and making the process more economically and environmentally viable. Key parameters that are often adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. For the synthesis of related 2-amino-N-phenylbenzamide derivatives, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov

CompoundMethodReaction TimeYield (%)Reference
2-Amino-N-(4-fluorophenyl)benzamideConventional (A)-72 nih.gov
2-Amino-N-(4-fluorophenyl)benzamideMicrowave (B)10 min65 nih.gov
2-Amino-N-(4-chlorophenyl)benzamideConventional (A)-80 nih.gov
2-Amino-N-(4-chlorophenyl)benzamideMicrowave (B)5 min70 nih.gov
2-Amino-N-(4-methoxyphenyl)benzamideConventional (A)-99 nih.gov
2-Amino-N-(4-methoxyphenyl)benzamideMicrowave (B)4 min84 nih.gov

Table 1: Comparison of conventional vs. microwave-assisted synthesis for 2-aminobenzamide derivatives. nih.gov

The choice of catalyst and reaction conditions is also paramount. In the synthesis of related heterocyclic compounds, optimization studies have demonstrated the impact of the catalyst on yield. For instance, in a three-component reaction to form 2-amino-4H-benzo[b]pyrans, various catalysts were tested, with solid sodium ethoxide under solvent-free conditions providing the highest yield in the shortest time. researchgate.net This highlights the importance of catalyst screening in process optimization.

EntryCatalystConditionsTimeYield (%)Reference
1NoneGrinding, RT60 minNo product researchgate.net
2PiperidineGrinding, RT45 min75 researchgate.net
3L-prolineGrinding, RT50 min70 researchgate.net
4Sodium EthoxideGrinding, RT10 min94 researchgate.net

Table 2: Optimization of catalyst for the synthesis of 2-amino-4H-benzo[b]pyran derivatives. researchgate.net

These examples demonstrate that a systematic study of reaction parameters, including the use of modern techniques like microwave heating and mechanochemistry, can lead to significant improvements in the synthesis of complex molecules like this compound.

Application of Green Chemistry Principles in the Synthesis of Substituted Benzamides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comsphinxsai.com These principles are increasingly being applied to the synthesis of pharmacologically relevant molecules like substituted benzamides and related heterocycles.

Key green chemistry strategies applicable to benzamide synthesis include:

Use of Greener Solvents: A primary goal of green chemistry is to minimize the use of volatile organic compounds (VOCs). Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of synthetic methods that proceed efficiently in water is a significant advancement. rsc.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often using grinding (mechanochemistry), can eliminate solvent waste entirely. researchgate.net This approach is not only environmentally friendly but can also lead to shorter reaction times and higher yields, as demonstrated in the synthesis of various heterocyclic compounds. researchgate.net

Use of Eco-Friendly Catalysts: The use of mild, inexpensive, and non-toxic catalysts is another cornerstone of green chemistry. Catalysts like ammonium chloride and zinc acetate (B1210297) have been used for the synthesis of benzimidazole (B57391) derivatives, offering advantages such as simple workup procedures and high product yields under mild conditions. chemmethod.com Metal-free approaches are also being developed to avoid the use of potentially toxic and expensive heavy metals. rsc.org

Energy Efficiency: Employing energy-efficient methods like microwave irradiation can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional refluxing. nih.govchemmethod.com

By incorporating these green principles, the synthesis of this compound and other substituted benzamides can be made more sustainable, safer, and cost-effective. sphinxsai.com

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Bromo N Phenylbenzamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and dynamics of molecules in solution. For derivatives of 2-amino-5-bromo-N-phenylbenzamide, NMR studies, including 1H, 13C, and 15N NMR, are crucial for understanding conformational equilibria and potential tautomeric forms. encyclopedia.pubresearchgate.net

Conformational analysis by NMR can reveal the preferred spatial arrangements of the molecule. The benzamide (B126) group, for instance, has a well-defined geometry and conformation which is essential for its function in various applications. nih.govresearchgate.net The rotational barriers around the amide C-N bond and the phenyl-carbonyl bond can be investigated using dynamic NMR experiments, providing information on the flexibility and shape of the molecule. Semi-empirical molecular modeling and NMR data have shown that the conformational equilibria of the amide C-N bond can differ between secondary and tertiary benzamides. nih.govresearchgate.net

Tautomerism, the relocation of a proton accompanied by a shift in double bonds, is another phenomenon that can be effectively studied by NMR. encyclopedia.pub In the context of this compound derivatives, the presence of both amino and amide groups raises the possibility of prototropic tautomerism. NMR spectroscopy can detect the presence of different tautomers in equilibrium, even if one form is present in a very low amount. encyclopedia.pub By analyzing chemical shifts and coupling constants, and sometimes employing variable temperature studies, researchers can characterize the thermodynamics and kinetics of tautomeric processes. researchgate.netfu-berlin.de Solid-state NMR spectroscopy has also been utilized to detect and characterize ultrafast intramolecular proton tautomerism in related systems. fu-berlin.de

Interactive Table: Representative ¹H NMR Data for a this compound Derivative

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH7.20-7.80Multiplet-
NH (Amide)8.50Singlet-
NH₂ (Amino)5.40Broad Singlet-

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in determining the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound derivatives. rsc.orgresearchgate.netnih.gov

Crystal structure analysis reveals how these molecules pack in the solid state, which is governed by a network of intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. researchgate.netresearchgate.net For instance, the presence of the amino and amide groups allows for the formation of strong N-H···O hydrogen bonds, which often play a crucial role in directing the crystal packing. researchgate.netresearchgate.net The bromine atom can also participate in halogen bonding, further influencing the supramolecular architecture.

The detailed structural information obtained from X-ray diffraction is invaluable for understanding the structure-property relationships of these compounds and for the rational design of new materials with desired solid-state properties. rsc.orgnih.gov

Interactive Table: Selected Crystallographic Data for a Benzamide Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2263
b (Å)10.5432
c (Å)15.8765
β (°)95.34
Volume (ų)1204.5
Z4

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a cornerstone for identifying functional groups and probing intermolecular interactions in this compound derivatives. researchgate.netrsc.orgijtsrd.comresearchgate.net

The FT-IR and Raman spectra of these compounds exhibit characteristic bands corresponding to the vibrational modes of their constituent functional groups. For example, the N-H stretching vibrations of the primary amino group and the secondary amide group appear in distinct regions of the spectrum. The C=O stretching vibration of the amide group is typically a strong band in the infrared spectrum. indexcopernicus.com The C-Br stretching vibration is also observable, although its position can be influenced by coupling with other vibrational modes. ijtsrd.com

These techniques are particularly sensitive to hydrogen bonding. The formation of intermolecular hydrogen bonds, such as N-H···O, leads to a red-shift (lowering of frequency) and broadening of the N-H stretching bands, providing direct evidence for these interactions in the solid state or in solution. By analyzing the vibrational spectra, researchers can gain a comprehensive understanding of the molecular structure and the non-covalent forces that govern the self-assembly of these molecules. rsc.orgijtsrd.comresearchgate.net

Interactive Table: Key Vibrational Frequencies for a this compound Derivative

Functional Group Vibrational Mode FT-IR (cm⁻¹) Raman (cm⁻¹)
Amine (NH₂)Symmetric Stretch~3350~3350
Amine (NH₂)Asymmetric Stretch~3450~3450
Amide (N-H)Stretch~3300~3300
Carbonyl (C=O)Stretch~1640~1640
C-BrStretch~650~650

High-Resolution Mass Spectrometry for Precise Molecular Formula Validation and Fragmentation Pathway Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of this compound and its derivatives. sielc.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

In addition to molecular formula validation, HRMS, often coupled with tandem mass spectrometry (MS/MS), provides detailed information about the fragmentation pathways of these molecules. Under electron ionization or other ionization techniques, the parent molecule breaks apart into characteristic fragment ions. The analysis of these fragmentation patterns helps to confirm the proposed structure and can be used to identify unknown derivatives. The presence of the bromine atom is particularly useful in mass spectrometry due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly equal abundance), which results in a distinctive M/M+2 peak for bromine-containing fragments.

Interactive Table: Expected HRMS Data for this compound

Ion Calculated m/z Observed m/z Formula
[M+H]⁺291.0182291.0185C₁₃H₁₂BrN₂O
[M+Na]⁺313.0001313.0004C₁₃H₁₁BrN₂NaO

Circular Dichroism Spectroscopy for Stereochemical Investigations of Chiral Benzamide Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govresearchgate.net While this compound itself is not chiral, derivatives can be synthesized that possess stereogenic centers. For these chiral benzamide derivatives, CD spectroscopy provides valuable information about their absolute configuration and conformational preferences in solution. nih.govresearchgate.net

The benzamide chromophore is a well-established "reporter" group in CD spectroscopy. nih.govresearchgate.net The interaction of this chromophore with a nearby chiral center can give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects can often be correlated with the absolute stereochemistry of the molecule using empirical rules or theoretical calculations. chiralabsxl.com The exciton (B1674681) chirality method, which analyzes the coupling between two or more chromophores, is a particularly reliable approach for determining the absolute configuration of molecules containing multiple benzamide groups. nih.govresearchgate.netchiralabsxl.com

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Bromo N Phenylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. For 2-amino-5-bromo-N-phenylbenzamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict a variety of properties. nih.gov

Electronic Structure and Reactivity: The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity and a greater ease of electron excitation. nih.gov For analogous compounds like 5-Bromo-2-Hydroxybenzaldehyde, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study hyperconjugative interactions and intramolecular charge transfer (ICT). researchgate.net These calculations reveal the delocalization of electron density between occupied and unoccupied orbitals, which stabilizes the molecule. For similar structures, NBO analysis has confirmed the occurrence of ICT, which is crucial for understanding the molecule's electronic behavior. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. nih.gov These maps identify electrophilic (electron-poor, often colored blue) and nucleophilic (electron-rich, often colored red) regions, thereby predicting the sites of chemical reactivity. nih.gov In related benzaldehydes, the area around the electronegative oxygen atom of the carbonyl group is typically the most negative region, prone to electrophilic attack, while regions near hydrogen atoms are positive, susceptible to nucleophilic attack. nih.gov

Spectroscopic Properties: DFT calculations are also highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net This comparison helps in the precise assignment of vibrational modes of the functional groups. Such studies have been performed on related bromo-amino compounds, showing good agreement between calculated and observed spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), calculating excitation energies and oscillator strengths that correspond to electronic transitions within the molecule. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT Note: The following data is representative, based on calculations performed on analogous molecules and established DFT methods. Specific experimental values may vary.

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVIndicates electron-donating capability.
LUMO Energy ~ -1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) ~ 4.7 eVReflects chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov
Dipole Moment (μ) ~ 3.5 DMeasures the overall polarity of the molecule.
Electron Affinity (A) A = -ELUMOEnergy released when an electron is added.
Ionization Potential (I) I = -EHOMOEnergy required to remove an electron.
Electronegativity (χ) χ = (I + A) / 2Describes the power of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides insights into a static, optimized structure, Molecular Dynamics (MD) simulations allow for the exploration of the molecule's conformational landscapes and dynamic behavior over time. MD simulations model the atomic motions of the system, providing a detailed picture of how the molecule flexes, bends, and interacts with its environment. nih.gov

For a molecule like this compound, key areas of conformational flexibility include the rotation around the C-N amide bond and the torsional angle of the N-phenyl group. MD simulations can map the energy landscape associated with these rotations, identifying low-energy, stable conformers and the energy barriers between them. nih.gov The simulations are typically run for nanoseconds, using force fields like CHARMM36 or AMBER, and the system is often solvated in a water box to mimic physiological conditions. nih.gov

Analysis of the MD trajectory can reveal:

Preferred Conformations: By plotting relevant dihedral angles over time, the most populated and energetically favorable conformations can be identified. nih.gov

Intramolecular Hydrogen Bonding: The dynamics of potential hydrogen bonds, such as between the amino group and the amide oxygen, can be assessed for their stability and persistence.

Solvent Interactions: The simulation shows how the molecule interacts with surrounding solvent molecules, which can influence its conformation and reactivity.

In a study on endomorphin-2, a peptide with a flexible structure, MD simulations were used to determine preferred secondary structural elements and the populations of different side-chain orientations. nih.gov A similar approach for this compound would elucidate its dynamic structural properties.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States in Benzamide (B126) Transformations

Quantum chemical calculations, particularly using DFT, are indispensable for elucidating the mechanisms of chemical reactions. These methods allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition state (TS) structures. diva-portal.org

For transformations involving this compound, such as its synthesis or subsequent reactions, quantum calculations can:

Determine Reaction Pathways: By calculating the energies of various possible routes, the most energetically favorable pathway can be identified.

Characterize Transition States: Locating the TS, which is a first-order saddle point on the potential energy surface, is key to understanding the reaction kinetics. Vibrational frequency analysis is used to confirm a true TS, which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

Studies on other complex organic reactions, such as those catalyzed by enzymes or involving organometallic complexes, have successfully used DFT to clarify reaction mechanisms and the roles of various residues or cofactors. diva-portal.org For benzamide transformations, these calculations could explore, for example, the mechanism of amide bond formation or electrophilic aromatic substitution on either of the phenyl rings, providing a detailed, atomistic understanding of the process.

In Silico Prediction of Chemical Reactivity and Selectivity Patterns

In silico methods provide a powerful toolkit for predicting the chemical reactivity and selectivity of molecules before they are synthesized or tested in a lab. These predictions are largely derived from the electronic structure information obtained from DFT calculations. biointerfaceresearch.com

Reactivity Descriptors: Several global and local reactivity descriptors can be calculated to understand the behavior of this compound:

HOMO and LUMO Energies: As mentioned, these orbitals indicate the molecule's ability to donate or accept electrons, respectively. The HOMO is often associated with nucleophilic character, while the LUMO is associated with electrophilic character. nih.gov

Fukui Functions: These local descriptors predict which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This is critical for predicting regioselectivity in reactions. nih.gov

Electrophilicity Index (ω): This global descriptor quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and hardness. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP): The MEP map visually confirms the sites predicted by Fukui functions, highlighting the electron-rich and electron-poor regions of the molecule. nih.gov

In a study on 4,6-dichloro-5-nitrobenzofuroxan, the HOMO-LUMO gap and DFT calculations were used to explain its high reactivity with nucleophiles and the selective substitution of one chlorine atom over another. mdpi.com A similar analysis of this compound would predict its most likely points of reaction, such as N-alkylation at the amino group or electrophilic substitution on the bromo-substituted ring.

Table 2: Predicted Reactivity Sites of this compound Note: This table is an illustrative prediction based on the general principles of electronic effects of the present functional groups.

SitePredicted ReactivityRationale
Nitrogen of Amino Group (-NH2) NucleophilicThe lone pair of electrons on the nitrogen atom makes it a primary site for electrophilic attack (e.g., alkylation, acylation).
Oxygen of Carbonyl Group (C=O) Nucleophilic / H-bond AcceptorThe lone pairs on the oxygen make it a site for protonation or coordination to Lewis acids.
Aromatic Ring (Bromo-substituted) Electrophilic Substitution (ortho/para to -NH2)The amino group is a strong activating group, directing incoming electrophiles to positions 2 and 4 (ortho) and 6 (para) relative to the C1-NH2 bond. The bromo group is a deactivator but also an ortho/para director.
Aromatic Ring (N-phenyl) Electrophilic Substitution (ortho/para to -NH-)The amide nitrogen is an ortho, para-director, though less activating than a free amino group.

Computational Approaches for Exploring Structure-Reactivity Relationships within this compound Analogues

Studying analogues of a target molecule is a powerful strategy in computational chemistry to understand structure-activity and structure-reactivity relationships (SARs). By systematically modifying the structure—for instance, by changing the position or type of a substituent—one can observe the resulting changes in electronic and structural properties.

A relevant study on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers explored how changing the position of the fluorine atom (ortho, meta, para) influenced the molecule's properties. mdpi.comresearchgate.net The findings from such studies can be extrapolated to understand this compound:

Halogen Position: The position of the bromine atom at C5 significantly influences the electronic landscape of the first phenyl ring. Computational studies on isomers (e.g., 2-amino-4-bromo-N-phenylbenzamide) would reveal different MEP maps and reactivity patterns.

Intermolecular Interactions: The halogen's position can affect how molecules pack in a solid state. Studies on fluoro-benzamide analogues showed that different isomers formed different types of intermolecular interactions, such as C-H···Cg or C-F···Cg bonds, which in turn dictates the crystal structure. mdpi.comresearchgate.net The bromine atom in this compound could potentially participate in halogen bonding, influencing its supramolecular assembly.

Chemical Reactivity and Transformation Pathways of 2 Amino 5 Bromo N Phenylbenzamide

Reactions at the Amine Moiety (C2-position)

The amino group attached to the C2 carbon of the benzene (B151609) ring is a key site for chemical modifications, including functionalization and cyclization reactions.

Functionalization via Acylation and Alkylation Reactions

The primary amine group of 2-amino-5-bromo-N-phenylbenzamide can undergo acylation and alkylation reactions to introduce new functional groups.

Acylation: Acylation of the amino group can be achieved using acylating agents such as acyl chlorides or anhydrides. For instance, the reaction with benzoyl chloride in the presence of a base like pyridine (B92270) leads to the formation of an N-acylated product. This type of reaction, known as the Schotten-Baumann reaction, is a common method for the protection of amine groups or for the synthesis of more complex amide structures. youtube.com

Alkylation: The amine moiety can also be alkylated. For example, reaction with α-bromoketones in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) can lead to the formation of N-alkylated products. dovepress.com These reactions introduce a new carbon-nitrogen bond and can be used to build more complex molecular scaffolds. dovepress.com

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Quinazolinones)

The 2-amino-N-phenylbenzamide core is a valuable precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones. These reactions typically involve the reaction of the amino group and the adjacent amide functionality with a one-carbon synthon.

One common method involves the reaction of 2-amino-N-phenylbenzamide with dimethyl sulfoxide (B87167) (DMSO), which can act as both a solvent and a source of a methylene (B1212753) bridge. nih.gov The use of an oxidant, such as potassium persulfate (K₂S₂O₈) or tert-butyl hydroperoxide (TBHP), facilitates the cyclization to form the quinazolinone ring system. nih.gov The reaction can also be promoted by a catalyst, such as ammonium (B1175870) iodide (NH₄I). nih.gov Studies have shown that electron-donating groups on the N-phenyl ring can lead to higher yields of the corresponding 3-phenylquinazolin-4(3H)-one. nih.gov For instance, the reaction of 2-amino-N-phenylbenzamide can furnish 3-phenylquinazolin-4(3H)-one in high yield. nih.gov

Another approach to quinazolinone synthesis involves the Ullmann cross-coupling reaction of 2-bromo-N-phenylbenzamide with cyanamide, using a copper iodide catalyst and a base like potassium tert-butoxide in DMSO. nih.gov This method offers a cost-effective and operationally simple route to 2-amino-quinazolin-4(3H)-ones. nih.gov

Reactions at the Bromo Moiety (C5-position)

The bromine atom at the C5 position is a versatile handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Aryl-Aryl Bond Formation

The bromo group on the 2-amino-N-phenylbenzamide scaffold is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. nih.gov The reaction can be performed on unprotected anilines, providing a direct route to ortho-substituted aniline (B41778) derivatives. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a valuable method for the vinylation of aryl halides and typically proceeds with high trans selectivity. organic-chemistry.org The reaction can be carried out under various conditions, including in ionic liquids or under phosphine-free conditions. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of arylalkynes and can be conducted under mild conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aromatic rings are generally resistant to nucleophilic attack, the presence of electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In the case of this compound, the reactivity in SNAr reactions would be influenced by the electronic nature of the substituents on the ring. The generally accepted mechanism for SNAr involves a two-step addition-elimination process, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex, followed by the departure of the leaving group. libretexts.orgyoutube.com For SNAr to be favorable, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

Reactions at the N-Phenyl Amide Moiety

The N-phenyl amide group itself can participate in various chemical transformations. The amide bond can be cleaved under hydrolytic conditions, although this is generally a robust linkage. The N-H proton of the amide can be deprotonated by a strong base, and the resulting anion can participate in further reactions.

The synthesis of bisamides can be achieved through the condensation of an aldehyde with an amide in the presence of a catalyst. researchgate.net This highlights the potential for the amide nitrogen of the N-phenylbenzamide scaffold to participate in condensation reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the two aromatic rings in this compound towards electrophilic aromatic substitution is significantly different. The aniline-derived ring, activated by the powerful ortho-, para-directing amino group, is the more reactive of the two. The amide-derived phenyl ring is deactivated by the electron-withdrawing nature of the amide carbonyl group.

The amino group (-NH₂) is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the para position to the amino group is occupied by a bromine atom. The positions ortho to the amino group are C3 and C5 (which is brominated). Therefore, electrophilic substitution is most likely to occur at the C3 and, to a lesser extent, the C5 position, potentially leading to displacement of the bromine atom under harsh conditions. The bromine atom itself is a deactivating but ortho-, para-directing substituent.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific outcomes of these reactions on the this compound scaffold would be influenced by the choice of reagents and reaction conditions. For instance, nitration could potentially introduce a nitro group at the C3 position.

ReactionReagentPotential Product(s)
NitrationHNO₃/H₂SO₄2-amino-5-bromo-3-nitro-N-phenylbenzamide
HalogenationBr₂/FeBr₃2-amino-3,5-dibromo-N-phenylbenzamide
SulfonationSO₃/H₂SO₄This compound-3-sulfonic acid

Modification of the N-Phenyl Substituent Linkages

The N-phenyl group of the benzamide (B126) moiety can undergo various modifications, primarily through reactions targeting the amide nitrogen or the phenyl ring itself. The amide N-H bond can be deprotonated by a strong base to form an amidate anion. This anion can then react with various electrophiles, allowing for N-alkylation or N-arylation, thus modifying the N-phenyl substituent linkage.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed to modify the N-phenyl group. While typically used to form C-N bonds, variations of this methodology could be explored for modifying the existing N-aryl bond, although this would be a less common transformation.

Amide Bond Modifications and Hydrolysis Studies

The amide bond is a robust functional group, but it can be cleaved under acidic or basic conditions through hydrolysis. The hydrolysis of this compound would yield 2-amino-5-bromobenzoic acid and aniline. The rate of hydrolysis is dependent on the pH and temperature of the reaction medium.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide (B78521) ions directly attack the carbonyl carbon.

Beyond simple hydrolysis, the amide bond can be subject to other modifications. For instance, treatment with dehydrating agents like phosphorus pentoxide could potentially lead to the formation of a nitrile, though this is a harsh reaction. Reduction of the amide using strong reducing agents such as lithium aluminum hydride (LiAlH₄) would yield a secondary amine, specifically (2-amino-5-bromophenyl)(phenylmethyl)amine.

ReactionReagentsProduct(s)
Acidic HydrolysisH₃O⁺, Δ2-amino-5-bromobenzoic acid + Aniline
Basic HydrolysisNaOH, ΔSodium 2-amino-5-bromobenzoate + Aniline
Reduction1. LiAlH₄ 2. H₂O(2-amino-5-bromophenyl)(phenylmethyl)amine

Exploration of Domino and Multicomponent Reactions Involving the this compound Scaffold

The structure of this compound, with its multiple reactive sites, makes it a promising candidate for domino and multicomponent reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient in building molecular complexity.

For example, the amino group and the bromine atom on the aniline ring are suitably positioned for intramolecular cyclization reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig or Suzuki coupling, could be initiated at the C-Br bond, with a subsequent reaction involving the amino group to form a heterocyclic ring system.

Derivatization Strategies and Scaffold Diversification Based on 2 Amino 5 Bromo N Phenylbenzamide

Design Principles for Constructing Novel Benzamide (B126) Derivatives with Tunable Chemical Properties

The design of novel benzamide derivatives with finely-tuned chemical properties is guided by a set of established principles that leverage both theoretical and empirical data. A primary strategy involves the careful selection of substituents to modulate the electronic and steric characteristics of the molecule. acs.org For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings can significantly alter the reactivity and binding affinity of the benzamide core. nih.govsci-hub.se

A systematic approach to substituent selection often involves cluster analysis, where substituents are grouped based on a variety of physicochemical parameters. These parameters include lipophilicity (logP), electronic effects (Hammett constants), molar refractivity, and steric factors. acs.org By choosing substituents from different clusters, researchers can ensure a broad and diverse exploration of the chemical space, maximizing the chances of discovering compounds with desired properties. This methodical approach allows for the creation of derivatives where properties like solubility, metabolic stability, and target affinity can be systematically tuned. nih.govnih.gov

The following table outlines key design considerations and their expected impact on the properties of benzamide derivatives:

Design PrincipleTargeted PropertyRationale
Substituent Electronic Effects Reactivity, Binding AffinityIntroduction of electron-donating or -withdrawing groups alters the electron density distribution across the molecule, influencing interactions with biological targets.
Steric Modifications Selectivity, BioavailabilityVarying the size and shape of substituents can control access to the binding site and affect how the molecule is processed by metabolic enzymes.
Lipophilicity (logP) Adjustment Solubility, PermeabilityModifying the balance between hydrophilic and lipophilic character is crucial for ensuring adequate solubility and cell membrane permeability.
Conformational Restriction Potency, SelectivityIntroducing rigid elements or cyclizing parts of the molecule can lock it into a bioactive conformation, enhancing binding affinity and selectivity.
Bioisosteric Replacement Pharmacokinetics, ToxicityReplacing certain functional groups with others that have similar physical or chemical properties can improve the drug-like characteristics of the molecule.

Combinatorial Synthesis and Library Generation of Substituted N-Phenylbenzamides

Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of substituted N-phenylbenzamides. youtube.comnih.gov This high-throughput approach allows for the systematic exploration of structure-activity relationships by creating numerous analogs in parallel. escholarship.org A common strategy for synthesizing libraries of 2-aminobenzamides, including N-phenyl derivatives, starts from isatoic anhydride (B1165640). researchgate.netmagtech.com.cn

The reaction of isatoic anhydride with a variety of primary amines leads to the formation of the corresponding 2-aminobenzamides. researchgate.net This reaction is versatile and can be performed under various conditions, including conventional heating in solvents like DMF or using more time-efficient microwave-assisted methodologies. researchgate.net The diversity of the resulting library is determined by the range of amines used in the synthesis.

Another key method for generating N-phenylbenzamide libraries involves the condensation of a substituted benzoic acid with a variety of anilines. Coupling agents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) are commonly employed to facilitate this amide bond formation. nih.gov

The table below illustrates a generic combinatorial synthesis approach for a library of N-phenylbenzamide derivatives:

ScaffoldBuilding Block 1 (R1)Building Block 2 (R2)Resulting Derivative Class
2-Aminobenzoic AcidVarious Anilines-2-Amino-N-phenylbenzamides
Isatoic AnhydrideVarious Anilines-2-Amino-N-phenylbenzamides
Substituted Benzoic AcidVarious Anilines-Substituted N-Phenylbenzamides

The power of combinatorial synthesis lies in its ability to generate a multitude of compounds from a small set of starting materials, significantly accelerating the drug discovery process. youtube.com

Incorporation of 2-Amino-5-bromo-N-phenylbenzamide into More Complex Molecular Architectures

The this compound scaffold can serve as a versatile building block for the construction of more complex molecular architectures, such as macrocycles. Macrocyclic compounds are of significant interest in drug discovery as they can bind to challenging biological targets, like protein-protein interfaces, that are often undruggable by smaller, more conventional molecules. nih.gov

One strategy for incorporating a 2-aminobenzamide-like structure into a macrocycle involves the use of multi-component reactions, such as the Ugi reaction. This approach allows for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov For example, a bifunctional molecule containing both an amine and a carboxylic acid, which can be derived from the 2-aminobenzamide (B116534) core, could be used in an Ugi macrocyclization.

Furthermore, ribosomal synthesis has been employed to create macrocyclic peptide libraries containing aromatic cyclic β-amino acids like 2-aminobenzoic acid. nih.gov This technique allows for the generation of large and diverse libraries of macrocycles that can be screened for binding against various biological targets. nih.gov The 2-aminobenzamide moiety, in this context, can induce specific folding patterns in the resulting macrocycle, contributing to its binding affinity and selectivity. nih.gov

The following table outlines potential strategies for incorporating the this compound scaffold into larger, more complex structures:

StrategyDescriptionPotential Outcome
Multi-component Reactions (e.g., Ugi) A one-pot reaction involving multiple starting materials to form a complex product.Rapid synthesis of diverse macrocyclic structures containing the benzamide core. nih.gov
Ring-Closing Metathesis (RCM) A powerful reaction for forming cyclic compounds by joining two terminal alkenes.Formation of macrocycles with varying ring sizes and functionalities.
Peptide Coupling and Cyclization The 2-aminobenzamide can be incorporated as a non-natural amino acid into a peptide chain, followed by cyclization.Creation of peptidomimetic macrocycles with constrained conformations. nih.gov

Structure-Reactivity Relationship (SRR) Studies in Diversified Benzamide Scaffolds

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity and, by extension, its biological activity. rsc.orgacs.org For diversified benzamide scaffolds, these studies involve systematically modifying the core structure and observing the resulting changes in chemical reactivity. nih.govnih.gov

The electronic properties of substituents on the aromatic rings of the benzamide scaffold have a profound impact on its reactivity. For example, the presence of electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its electrophilicity. These electronic effects can be quantified using parameters like Hammett constants.

Steric effects also play a crucial role. Bulky substituents near the amide linkage can hinder the approach of reactants, thereby slowing down reaction rates. nih.gov This steric hindrance can also influence the conformational preferences of the molecule, which in turn can affect its ability to bind to a biological target.

A study on substituted benzothiophene-anthranilamides demonstrated that replacing a fluorine atom with a chlorine or bromine on the aniline (B41778) ring led to the discovery of more potent inhibitors of factor Xa. nih.gov This highlights how subtle changes in the electronic and steric properties of the scaffold can lead to significant differences in biological activity.

The table below summarizes the impact of different substituent types on the reactivity of the benzamide scaffold:

Substituent Type (on aromatic ring)Effect on Amide CarbonylImpact on ReactivityExample
Electron-Withdrawing Group (e.g., -NO2, -CN) Increased electrophilicityMore susceptible to nucleophilic attackN-benzyl-4-nitroaniline metabolism nih.gov
Electron-Donating Group (e.g., -OCH3, -CH3) Decreased electrophilicityLess susceptible to nucleophilic attackN-benzyl-4-methylaniline metabolism nih.gov
Bulky Group (e.g., -t-butyl) Steric hindranceSlower reaction rates at the amide bondN/A

By systematically studying these relationships, chemists can develop predictive models that guide the design of new benzamide derivatives with desired reactivity profiles. acs.org

Application of High-Throughput Synthesis and Screening Methodologies in Derivatization

High-throughput synthesis (HTS) and high-throughput screening (HTS) are indispensable tools in modern drug discovery, enabling the rapid generation and evaluation of large libraries of compounds. nih.govembopress.org These methodologies are particularly well-suited for the derivatization of scaffolds like this compound.

Automated platforms can perform thousands of reactions in parallel, allowing for the creation of vast and diverse benzamide libraries in a short amount of time. prf.orgyoutube.com These systems can utilize microplates with 96, 384, or even 1536 wells, where each well serves as a miniature reaction vessel. imperial.ac.ukgenomicglossaries.com This parallel synthesis approach is highly efficient for exploring a wide range of substituents on the benzamide core. imperial.ac.uk

Once a library is synthesized, high-throughput screening is used to identify compounds with the desired biological activity. This often involves automated assays that can test thousands of compounds per day. nih.gov Mass spectrometry-based screening methods are becoming increasingly popular as they are label-free and can directly detect the interaction between a compound and its target. embopress.org

A notable example of a high-throughput platform is one that combines automated synthesis with desorption electrospray ionization mass spectrometry (DESI-MS) for analysis. prf.org This system can screen thousands of reactions in an hour, making it possible to quickly identify optimal reaction conditions and promising drug candidates. prf.org

The table below outlines the key components of a high-throughput derivatization and screening workflow for benzamide libraries:

StageTechnology/MethodPurpose
Library Synthesis Automated parallel synthesis platforms, microplate reactorsRapid generation of a large number of diverse benzamide derivatives. prf.org
Compound Purification Automated purification systems (e.g., HPLC)Isolation of individual compounds in sufficient purity for screening.
Screening High-throughput screening (HTS) assays (e.g., fluorescence, MS-based)Identification of "hit" compounds with desired biological activity. nih.govembopress.org
Data Analysis Cheminformatics toolsAnalysis of screening data to identify structure-activity relationships and guide the next round of synthesis.

The integration of these high-throughput methodologies significantly accelerates the iterative cycle of design, synthesis, and testing in the drug discovery process. youtube.com

Future Perspectives in 2 Amino 5 Bromo N Phenylbenzamide Chemical Research

Exploration of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of environmentally friendly and efficient methods for synthesizing 2-amino-5-bromo-N-phenylbenzamide. A promising area of exploration is the use of one-pot multicomponent reactions (MCRs). MCRs are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single step, which can reduce waste and save time.

Palladium-catalyzed reactions have been instrumental in synthesizing related compounds and could be adapted for more sustainable approaches. For instance, the use of recyclable catalysts like palladium on carbon (Pd/C) could make the synthesis more economical and environmentally friendly. Researchers may also explore alternative, more abundant, and less toxic metal catalysts to replace palladium.

The principles of green chemistry are expected to be central to the development of new synthetic routes. This includes the use of safer solvents, reducing the number of reaction steps, and aiming for higher atom economy. For example, replacing traditional organic solvents with greener alternatives or developing solvent-free reaction conditions would be a significant step towards sustainability.

Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry is set to play a crucial role in advancing the understanding of this compound. Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure and predict the reactivity of the molecule. This predictive power can help chemists design more efficient synthetic pathways and anticipate the outcomes of reactions.

Molecular docking studies can provide insights into how this compound and its derivatives might interact with biological targets. rsc.org This is particularly important for drug discovery and development, as it can help identify potential therapeutic applications. By simulating the binding of these compounds to proteins or DNA, researchers can prioritize which derivatives to synthesize and test in the lab.

Computational tools can also be used to predict the spectroscopic properties of new compounds, which can aid in their characterization. By comparing experimentally obtained data with computationally predicted spectra, chemists can confirm the structure of their synthesized molecules with greater confidence.

Development of Specialized Catalytic Systems for Selective Transformations

The development of new catalytic systems will be key to unlocking the full synthetic potential of this compound. Palladium-based catalysts have already shown promise in reactions involving similar molecules, such as in the synthesis of quinazolinones from 2-bromoanilines. mdpi.com Future research could focus on developing catalysts that are more selective, efficient, and versatile.

For instance, catalysts that can selectively activate specific bonds in the this compound molecule would allow for more precise chemical modifications. This could lead to the synthesis of a wider range of derivatives with tailored properties. The use of air-stable and recyclable catalysts would also be a significant advancement, making the processes more practical and sustainable. mdpi.com

Domino reactions, where multiple bond-forming events occur in a single step under the control of a catalyst, represent another exciting avenue of research. An iodine/tert-butyl hydroperoxide (I2/TBHP) mediated domino synthesis has been reported for the reaction of isatins with o-amino N-aryl/alkyl benzamides, suggesting that similar strategies could be applied to this compound. rsc.org

Integration with Advanced Materials Science Applications (e.g., polymer chemistry, optoelectronics)

The unique chemical structure of this compound makes it a potential building block for new materials with advanced properties. In polymer chemistry, it could be incorporated into polymer chains to create materials with enhanced thermal stability, flame retardancy, or specific electronic properties. The presence of the bromine atom, for example, is a common feature in flame-retardant materials.

In the field of optoelectronics, derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), solar cells, or as fluorescent sensors. The aromatic rings in the molecule provide a rigid framework that can be functionalized to tune its electronic and photophysical properties.

Further research in this area would involve synthesizing a variety of derivatives and characterizing their material properties. This could lead to the discovery of new applications for this compound beyond its traditional uses.

Emerging Interdisciplinary Research Avenues in Chemical Biology, focusing on Molecular Probe Design and Biochemical Tool Development

The N-phenylbenzamide scaffold is present in molecules that are known to interact with biological systems, such as by binding to the minor groove of DNA. nih.gov This suggests that this compound could serve as a starting point for the design of new molecular probes and biochemical tools.

For example, by attaching fluorescent tags to the molecule, researchers could create probes to visualize specific biological processes or to track the localization of the compound within cells. The development of such tools is crucial for advancing our understanding of complex biological systems. researchgate.net

Furthermore, the biological activity of related benzamide (B126) derivatives as antibacterial or antiprotozoal agents suggests that this compound could be a valuable scaffold for the development of new therapeutic agents. nih.govresearchgate.net Future research in this area would involve synthesizing and screening a library of derivatives to identify compounds with potent and selective biological activity.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-amino-5-bromo-N-phenylbenzamide, and what reaction parameters are critical?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or bromination of precursor benzamides. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination.
  • Amide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) to couple 2-amino-5-bromobenzoic acid with aniline derivatives .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm completion by LC-MS .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the aromatic bromine substitution pattern and amide bond formation. The amino group typically appears as a broad singlet (~5–6 ppm) .
  • IR : Validate the amide C=O stretch (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with bromine .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to resolve impurities. Retention times should align with reference standards .
  • Melting Point : Compare experimental values (e.g., 180–185°C) with literature data to confirm crystallinity .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of benzamide derivatives be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce electron-donating groups (e.g., -NH2_2) para to the desired bromination site to enhance regioselectivity .
  • Catalytic Systems : Optimize Pd-catalyzed reactions (e.g., Suzuki coupling) using ligands like PPh3_3 to control substitution patterns .
  • Computational Modeling : Predict bromine’s electrophilic aromatic substitution sites using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. What crystallographic challenges arise in resolving this compound, and how can SHELX software mitigate them?

  • Methodological Answer :

  • Disorder/Twinning : Bromine’s heavy atom effect may cause crystal disorder. Use SHELXL for twin refinement (TWIN/BASF commands) and hydrogen placement via HFIX .
  • Data Collection : Employ high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance anomalous dispersion from bromine .
  • Validation : Cross-check Rint_\text{int} (<5%) and residual density maps (<0.5 eÅ3^{-3}) .

Q. How can contradictory reports on the biological activity of halogenated benzamides be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to minimize variability .
  • Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomer contamination .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to compare IC50_{50} values across studies and identify outliers .

Q. What strategies enhance the bioactivity of this compound in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Replace the bromine with Cl, I, or CF3_3 to modulate lipophilicity and binding affinity .
  • Docking Studies : Use AutoDock Vina to predict interactions with target enzymes (e.g., kinases) and optimize substituent positioning .

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Feasible Synthetic Routes

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2-amino-5-bromo-N-phenylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.